N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- A 2-chloro-5-(trifluoromethyl)phenyl group attached to an acetamide backbone.
- A 4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl heterocyclic moiety.
The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the dihydropyridinone ring and 4-methylbenzenesulfonyl (tosyl) group contribute to hydrogen-bonding interactions and electronic effects.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O4S/c1-13-4-7-17(8-5-13)34(32,33)21-14(2)10-15(3)29(22(21)31)12-20(30)28-19-11-16(23(25,26)27)6-9-18(19)24/h4-11H,12H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIHMZKKTBVQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2-chloro-5-(trifluoromethyl)aniline and 4,6-dimethyl-2-oxo-3-tosylpyridine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography. The scalability of the synthesis process is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features could interact with biological targets, leading to therapeutic effects. Research might focus on its activity against specific diseases or its role as a lead compound for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties might impart desirable characteristics like stability, durability, or reactivity to the final products.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable, structural comparisons highlight critical design considerations:
- Dihydropyridinone vs. Triazole: Choice of heterocycle affects flexibility, metabolic stability, and interaction profiles.
- Substituent Engineering : Halogenation and sulfonyl/sulfanyl groups fine-tune electronic properties and stability.
Further studies should prioritize crystallographic analysis (e.g., using SHELX-based methods ) to map hydrogen-bonding networks and validate structure-activity relationships.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound of interest due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the available data on its biological properties, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C19H19ClF3N3O2S
- Molar Mass: 421.88 g/mol
The structure features a trifluoromethyl group which is known to enhance biological activity through improved lipophilicity and metabolic stability .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds containing similar structural motifs. For example, compounds with trifluoromethyl groups have demonstrated enhanced activity against various bacterial strains, including resistant strains like MRSA .
In a comparative analysis of various derivatives, the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the agar disc diffusion technique .
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound induced cytotoxic effects with IC50 values significantly lower than those of many standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group has been correlated with increased potency. SAR studies suggest that modifications in the substituents on the pyridine ring can lead to variations in biological activity. For instance, the presence of methyl and sulfonyl groups enhances interaction with biological targets, potentially improving efficacy against certain pathogens and tumor cells .
Case Study 1: Antibacterial Efficacy
A study tested various derivatives of similar structures against E. coli and S. aureus. The compound demonstrated a notable antibacterial effect with an MIC of 32 µg/mL against S. aureus, indicating its potential as a lead compound for further development in antibiotic therapies .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, this compound was found to induce apoptosis in A549 cells through mitochondrial pathways. The study suggested that modulation of cell cycle progression was a key mechanism behind its anticancer effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide?
- The synthesis typically involves multi-step routes, including:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group under controlled conditions (e.g., DMF as solvent, 50–80°C).
- Acetamide coupling : Utilizing coupling agents like EDCI/HOBt for amide bond formation between the chlorophenyl and dihydropyridinone moieties.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
- Critical parameters include solvent choice (e.g., dichloromethane for acid-sensitive steps) and catalyst selection (e.g., palladium catalysts for cross-coupling) .
Q. Which characterization techniques are most reliable for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C) and aromatic proton splitting patterns.
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error).
- X-ray crystallography : For absolute configuration determination, though this requires high-quality single crystals (e.g., grown via slow evaporation in ethanol/water) .
Q. How can reaction yields be optimized for the sulfonylation step?
- Temperature control : Maintaining 60–70°C prevents side reactions like over-sulfonylation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group activation.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to dihydropyridinone intermediate minimizes unreacted starting material .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- DFT calculations : To map HOMO-LUMO gaps (e.g., using B3LYP/6-31G* basis sets), identifying electrophilic/nucleophilic sites.
- Molecular Electrostatic Potential (MESP) : Highlights regions prone to hydrogen bonding or charge transfer, critical for drug-target interactions .
- Molecular dynamics (MD) : Simulate solvation effects or binding kinetics with biological targets (e.g., using GROMACS or AMBER) .
Q. How can crystallographic data resolve contradictions in NMR-based structural assignments?
- SHELX refinement : Resolves ambiguities in stereochemistry (e.g., axial vs. equatorial sulfonyl group orientation) by comparing experimental and simulated XRD patterns .
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies packing motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice, indirectly validating NMR-derived conformers .
Q. What strategies are effective for analyzing the compound’s structure-activity relationships (SAR) in biological systems?
- Fragment-based design : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess steric/electronic effects on target binding.
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at the oxadiazole ring) using software like Schrödinger’s Phase .
- In vitro assays : Compare IC₅₀ values against isoforms (e.g., kinase inhibition profiles) to identify selectivity drivers .
Q. How can conflicting data on the compound’s stability under acidic conditions be reconciled?
- Forced degradation studies : Expose the compound to HCl (0.1–1 M) at 25–40°C and monitor via HPLC-MS.
- Key degradants : Hydrolysis of the acetamide bond (retention time shift from 12.5 to 8.2 min) or sulfonyl group cleavage.
- pH-rate profiling : Determine degradation kinetics (pKₐ-dependent) to identify optimal storage conditions (pH 6–7) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
